molecular formula C7H5F2NS B2388922 2,6-Difluorobenzene-1-carbothioamide CAS No. 60230-33-3

2,6-Difluorobenzene-1-carbothioamide

Cat. No.: B2388922
CAS No.: 60230-33-3
M. Wt: 173.18
InChI Key: CDNBRWKDBSHYFJ-UHFFFAOYSA-N
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Description

Overview of Halogenated Benzenecarbothioamides: Structural Motifs and Research Significance

Halogenated benzenecarbothioamides are a class of organic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms and a carbothioamide group (-CSNH2). The presence of halogens, such as fluorine, chlorine, bromine, or iodine, significantly influences the electronic properties, lipophilicity, and metabolic stability of these molecules. The introduction of fluorine, in particular, can lead to enhanced biological activity and improved pharmacokinetic profiles.

The structural motif of a halogenated benzene ring linked to a thioamide functionality creates a molecule with diverse chemical reactivity. The thioamide group, being a bioisostere of the amide group, offers different hydrogen bonding capabilities and steric properties, which can be advantageous in the design of biologically active compounds. Research in this area is driven by the potential for these compounds to interact with various biological targets, leading to applications in medicinal chemistry and agrochemistry. The position and number of halogen substituents on the benzene ring are critical for determining the compound's specific properties and activity.

Historical Context and Evolution of Research on 2,6-Difluorobenzene Derivatives

The study of 2,6-difluorobenzene derivatives has a rich history rooted in the broader field of organofluorine chemistry. The introduction of two fluorine atoms at the ortho positions of a benzene ring imparts unique conformational and electronic characteristics to the molecule. Historically, the synthesis of such compounds was a challenge, but advancements in synthetic methodologies have made them more accessible for research.

Early research into 2,6-difluorobenzene derivatives was often linked to the development of new materials and polymers. However, their significance grew substantially with the discovery of their potential in the life sciences. For instance, the 2,6-difluorobenzamide (B103285) moiety is a key component in several commercially successful insecticides that act by inhibiting chitin (B13524) synthesis. This discovery spurred further investigation into other derivatives, including those with a thioamide group, to explore a wider range of biological activities. The evolution of research in this area reflects a broader trend in medicinal chemistry, where fluorine substitution is a well-established strategy for optimizing the therapeutic properties of drug candidates.

Current Research Landscape and Emerging Trends for Thioamide-Containing Compounds

Thioamide-containing compounds are currently the subject of intensive research due to their diverse biological activities. The replacement of an amide bond with a thioamide bond can lead to compounds with enhanced efficacy, selectivity, and metabolic stability. Current research is focused on exploring the therapeutic potential of thioamides in various disease areas, including oncology, infectious diseases, and neurodegenerative disorders.

An emerging trend in this field is the use of thioamides as probes to study biological processes. Their unique spectroscopic properties make them valuable tools for investigating protein structure and function. Furthermore, the development of novel synthetic methods for the efficient and selective introduction of the thioamide group into complex molecules is an active area of research. This includes the use of new thionating reagents and catalytic systems. The ongoing exploration of the chemical space of thioamide-containing compounds, such as 2,6-Difluorobenzene-1-carbothioamide, is expected to lead to the discovery of new molecules with valuable applications in science and medicine.

Data for this compound

The following tables provide a summary of the known physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₇H₅F₂NSPubChem guidechem.com
Molecular Weight 173.19 g/mol PubChem guidechem.com
Appearance Yellow crystalline powderCertificate of Analysis amazonaws.com
Melting Point 109 °CCertificate of Analysis amazonaws.com
Purity (by ¹H NMR) 95%Certificate of Analysis amazonaws.com
Purity (by LCMS) 100%Certificate of analysis amazonaws.com

Table 2: Computed Properties

PropertyValueSource
XLogP3 0.8PubChem guidechem.com
Hydrogen Bond Donor Count 1PubChem guidechem.com
Hydrogen Bond Acceptor Count 1PubChem guidechem.com
Rotatable Bond Count 1PubChem guidechem.com
Exact Mass 173.01107666 DaPubChem guidechem.com
Monoisotopic Mass 173.01107666 DaPubChem guidechem.com
Topological Polar Surface Area 58.1 ŲPubChem guidechem.com
Heavy Atom Count 11PubChem guidechem.com

Properties

IUPAC Name

2,6-difluorobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NS/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNBRWKDBSHYFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=S)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60230-33-3
Record name 2,6-difluorobenzene-1-carbothioamide
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Synthetic Methodologies for 2,6 Difluorobenzene 1 Carbothioamide and Its Advanced Derivatives

Strategies for the Direct Synthesis of 2,6-Difluorobenzene-1-carbothioamide

The direct synthesis of this compound primarily involves the introduction of the carbothioamide moiety onto a pre-existing 2,6-difluorinated benzene (B151609) core. This is most commonly achieved through thionation reactions of the corresponding benzamide (B126) or through reactions starting from the benzonitrile.

A prevalent and effective method for synthesizing thioamides is the thionation of their corresponding amide analogues. In this context, 2,6-difluorobenzamide (B103285) is a key precursor. The conversion of the carbonyl group (C=O) in the amide to a thiocarbonyl group (C=S) is typically accomplished using specialized thionating agents.

The most widely used reagents for this transformation are Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀). wikipedia.orgwikipedia.orgnih.gov Lawesson's reagent is often preferred due to its solubility in organic solvents and milder reaction conditions. nih.govresearchgate.net The reaction involves heating the 2,6-difluorobenzamide with the thionating agent in an inert solvent such as toluene (B28343) or dioxane. wikipedia.org The general mechanism for Lawesson's reagent involves the dissociation of its central four-membered phosphorus-sulfur ring into reactive dithiophosphine ylides, which then interact with the carbonyl group to facilitate the oxygen-sulfur exchange. nih.gov

Phosphorus pentasulfide is another classic thionating agent that can be used for this conversion. wikipedia.orgnih.gov Reactions with P₄S₁₀ may require higher temperatures and can sometimes be less clean than those with Lawesson's reagent, but it remains a viable and cost-effective option. nih.gov

A common synthetic pathway starts from 2,6-difluorobenzonitrile (B137791). fishersci.comsigmaaldrich.com This precursor can be hydrolyzed to 2,6-difluorobenzamide, which is then subjected to thionation. The hydrolysis of the nitrile is often achieved using hydrogen peroxide in an alkaline medium, providing the benzamide in high yield and purity. google.comchemicalbook.com

PrecursorThionating AgentTypical SolventOutcome
2,6-DifluorobenzamideLawesson's ReagentToluene, DioxaneThis compound
2,6-DifluorobenzamidePhosphorus Pentasulfide (P₄S₁₀)Benzene, AcetonitrileThis compound

While the direct synthesis of aryl carbothioamides from thiourea (B124793) is less common than the thionation of amides, derivatives of thiourea, such as thiosemicarbazide (B42300), are extensively used as precursors for building heterocyclic systems that incorporate a carbothioamide or a related functional group. nih.govnih.govajol.info For instance, thiosemicarbazide can react with aldehydes or ketones to form thiosemicarbazones, which are versatile intermediates in medicinal chemistry. nih.gov Although not a direct route to this compound itself, these methods highlight the utility of thiourea-like structures in generating complex molecules containing the core thioamide functionality.

Functionalization and Derivatization of the this compound Scaffold

The this compound scaffold possesses multiple reactive sites that allow for extensive functionalization. These include the aromatic ring, which is activated towards certain substitution reactions, and the carbothioamide group, which can undergo a variety of chemical transformations.

The two fluorine atoms on the benzene ring exert a strong electron-withdrawing inductive effect, which activates the ring for nucleophilic aromatic substitution (SₙAr) reactions. researchgate.net The positions ortho and para to the activating fluorine atoms are particularly susceptible to attack by nucleophiles. However, in the 2,6-difluoro arrangement, regioselectivity can be challenging to control. The outcome of such reactions is influenced by the nature of the nucleophile, the solvent, and the reaction temperature. researchgate.net For example, in related difluorobenzene systems, it has been shown that ortho-substituted fluorine atoms can be selectively replaced by hydroxide (B78521) using specific solvent systems like 1,3-dimethyl-2-imidazolidinone. researchgate.net This allows for the introduction of new functional groups onto the aromatic core, leading to a diverse range of substituted derivatives.

The carbothioamide group (-CSNH₂) is a versatile functional handle for a wide array of chemical modifications. researchgate.net It can react with various electrophiles and nucleophiles, making it a key site for derivatization.

Common modifications include:

Reaction with Alkyl Halides: The sulfur atom of the thioamide can act as a nucleophile, reacting with alkyl halides to form S-alkylated products (isothioamides). These intermediates are highly reactive and can be used to construct various heterocyclic rings.

Cyclization Reactions: The carbothioamide group is a frequent precursor for the synthesis of sulfur- and nitrogen-containing heterocycles. For example, reaction with α-haloketones can lead to the formation of thiazole (B1198619) rings. Condensation reactions with hydrazine (B178648) derivatives can yield triazoles or thiadiazoles. arkat-usa.org These heterocyclic systems are prominent pharmacophores in drug discovery. nih.gov

Reactions with Nucleophiles: The nitrogen atom of the thioamide can react with various electrophiles. Furthermore, the entire carbothioamide group can participate in condensation reactions with bifunctional reagents to create more complex heterocyclic structures. researchgate.net

Reaction TypeReagent ClassResulting Structure
S-AlkylationAlkyl HalidesIsothioamide derivatives
Cyclocondensationα-HaloketonesThiazole derivatives
CyclocondensationHydrazine derivativesTriazole/Thiadiazole derivatives
CondensationBifunctional ReagentsFused heterocyclic systems

The concept of molecular hybridization involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule with potentially enhanced or synergistic biological activity. mdpi.comnih.gov The this compound scaffold can be utilized as one of the key components in the design of such hybrid molecules.

For example, the carbothioamide nitrogen can be used as a nucleophile to form an amide or a related linkage with another biologically active molecule containing a carboxylic acid or an activated acyl group. mdpi.com Alternatively, derivatives formed through modifications of the carbothioamide group (as described in 2.2.2) can be coupled with other molecular fragments. This strategy allows for the integration of the unique properties of the difluorinated thioamide moiety with those of other established pharmacophores, leading to the development of novel and complex chemical entities. nih.gov

Green Chemistry Approaches and Sustainable Synthetic Routes

In recent years, the principles of green chemistry have become integral to the development of synthetic methodologies in organic chemistry, aiming to reduce environmental impact and enhance safety. The synthesis of this compound and related thioamides is increasingly benefiting from these approaches, which prioritize the use of benign solvents, energy efficiency, and atom economy. Key sustainable strategies include microwave-assisted synthesis, the use of environmentally friendly solvents like water and deep eutectic solvents (DES), and solvent-free mechanochemical methods.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful technique for accelerating organic reactions, offering significant advantages over conventional heating methods. nih.govanalis.com.my Its application in the synthesis of thioamides leads to dramatically reduced reaction times, improved yields, and often a reduction in the formation of by-products. clockss.org This efficiency contributes to lower energy consumption, a core tenet of green chemistry. analis.com.my For instance, the conversion of nitriles to thioamides, a common route for producing compounds like this compound, can be significantly expedited using microwave energy. researchgate.net Research has demonstrated that reactions which might take hours under conventional reflux can be completed in a matter of minutes with microwave assistance, often with higher purity of the final product. analis.com.myclockss.org

Starting Material (Nitrile)Thionating AgentConditionsReaction TimeYield (%)Reference
Aromatic NitrilesAmmonium Sulfide (B99878)Microwave Irradiation, Methanol~4-6 min72-90% researchgate.net
Aliphatic NitrilesAmmonium SulfideMicrowave Irradiation, Methanol~6 min68-82% researchgate.net
Various Aldehydes & KetonesElemental Sulfur & Secondary AminesMicrowave Irradiation, Solvent-FreeShortened TimesGood to Excellent clockss.org

Synthesis in Green Solvents

The replacement of volatile and hazardous organic solvents with environmentally benign alternatives is a cornerstone of sustainable chemistry. Water and Deep Eutectic Solvents (DES) are at the forefront of this shift for thioamide synthesis.

Water-Mediated Synthesis: Water is an ideal green solvent due to its non-toxicity, availability, and safety. A notable green method involves the synthesis of thioamides in water without the need for any additional energy input, catalysts, or additives. organic-chemistry.org This approach is not only environmentally friendly but also simplifies the reaction setup and work-up procedures. The conversion of nitriles to thioamides proceeds efficiently in water, showcasing a mild and sustainable pathway. organic-chemistry.org

Deep Eutectic Solvents (DES): DES are mixtures of hydrogen bond donors and acceptors, forming a eutectic with a melting point lower than the individual components. They are often biodegradable, have low volatility, and can be recycled, making them excellent green solvent alternatives. rsc.org A highly efficient green protocol for synthesizing a wide variety of thioamides utilizes a choline (B1196258) chloride-urea-based DES. rsc.org This method involves the reaction of aldehydes or ketones with secondary amines and elemental sulfur, proceeding in good-to-excellent yields without the need for an additional catalyst. rsc.org The reusability of the DES for several cycles without significant loss of activity further enhances the sustainability of this route. rsc.org

SolventStarting MaterialsKey FeaturesYieldReference
WaterNitriles, AminesNo input energy, additives, or catalysts required.High organic-chemistry.org
Deep Eutectic Solvent (Choline Chloride-Urea)Aldehydes/Ketones, Secondary Amines, Elemental SulfurCatalyst-free, recyclable solvent, reduced energy consumption.Good to Excellent rsc.org

Mechanochemical Synthesis

Mechanochemistry offers a solvent-free or solvent-minimized approach to chemical synthesis, where mechanical energy (e.g., grinding or milling) is used to initiate reactions. researchgate.net This technique significantly reduces waste by eliminating the need for bulk solvents. The thionation of amides to produce thioamides has been successfully achieved using mechanochemical methods with reagents like Lawesson's Reagent. researchgate.netresearchgate.net Liquid-assisted grinding (LAG), where a small amount of liquid is added to facilitate the reaction, has been shown to be effective for a wide variety of substrates, often resulting in yields comparable to or better than traditional solution-based methods. researchgate.net This solvent-minimized protocol is notable for its mild reaction conditions and potential for scalability. researchgate.netresearchgate.net

MethodReagentsKey AdvantagesSubstrate ScopeReference
Mechanochemical ThionationCarboxamides, Lawesson's ReagentSolventless or solvent-minimized, reduced waste, mild conditions.Primary, secondary, and tertiary amides; aromatic thioamides, thiopeptides. researchgate.net, researchgate.net

Catalyst-Free and Safer Reagent Approaches

Aligning with green chemistry principles also involves developing catalyst-free reactions and replacing hazardous reagents with safer alternatives. A simple and efficient method for synthesizing aromatic primary thioamides from nitriles uses sodium hydrogen sulfide and magnesium chloride, thereby avoiding the handling of highly toxic and hazardous hydrogen sulfide gas. researchgate.net Furthermore, multi-component reactions, such as the one-pot synthesis of thioamides from aldehydes, amines, and elemental sulfur, are inherently atom-economical and reduce the number of synthetic steps and purification stages, contributing to a more sustainable process. rsc.org

Chemical Reactivity and Mechanistic Studies of 2,6 Difluorobenzene 1 Carbothioamide

Reactivity Profiles of the Carbothioamide Group

The carbothioamide (thioamide) functional group, -C(=S)NH₂, is characterized by a unique reactivity pattern that distinguishes it from its oxygen analog, the amide group. The larger size and greater polarizability of the sulfur atom, along with the weaker C=S double bond compared to a C=O double bond, make the thioamide group a versatile reactant.

The carbothioamide group possesses both nucleophilic and electrophilic centers. The sulfur atom, with its lone pairs of electrons, acts as a soft nucleophilic center, readily reacting with soft electrophiles. Conversely, the carbon atom of the C=S bond is electrophilic and susceptible to attack by nucleophiles.

Electrophilic Attack on Sulfur: The sulfur atom is the primary site for electrophilic attack. A common reaction is S-alkylation, where the thioamide reacts with alkyl halides to form thioimidate salts. This transformation is often a key step in the synthesis of various heterocyclic compounds. The reaction proceeds via a nucleophilic substitution mechanism where the sulfur atom displaces the halide from the alkyl halide.

Table 1: Representative S-Alkylation Reaction of a Thioamide

Reactant 1Reactant 2ProductReaction Type
ThioamideAlkyl HalideS-Alkyl ThioimidateNucleophilic Substitution

Nucleophilic Attack on Carbon: The carbon atom of the thioamide group is electron-deficient and can be attacked by nucleophiles. This reactivity is more pronounced than in amides due to the better ability of sulfur to stabilize a negative charge. However, the reactivity is often modulated by the substituents on the nitrogen and the carbon. In the case of 2,6-Difluorobenzene-1-carbothioamide, the strong electron-withdrawing nature of the difluorophenyl ring is expected to enhance the electrophilicity of the carbothioamide carbon, making it more susceptible to nucleophilic attack.

Thioamides are crucial building blocks in heterocyclic chemistry, serving as precursors for a wide array of sulfur- and nitrogen-containing ring systems.

Hantzsch Thiazole (B1198619) Synthesis: One of the most prominent cyclization reactions involving thioamides is the Hantzsch thiazole synthesis. synarchive.comnih.gov This reaction involves the condensation of a thioamide with an α-haloketone to yield a thiazole derivative. synarchive.comnih.gov The mechanism involves an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. youtube.com Given its carbothioamide moiety, this compound is a potential substrate for this reaction, which would lead to the formation of 2-(2,6-difluorophenyl)-substituted thiazoles.

Table 2: Hantzsch Synthesis of 2-(2,6-Difluorophenyl)thiazoles

Thioamide Substrateα-HaloketoneExpected Thiazole Product
This compound2-Chloro-1-phenylethan-1-one2-(2,6-Difluorophenyl)-4-phenyl-1,3-thiazole
This compound1-Bromopropan-2-one2-(2,6-Difluorophenyl)-4-methyl-1,3-thiazole
This compound3-Bromopentan-2,4-dione3-Acetyl-2-(2,6-difluorophenyl)-4-methyl-1,3-thiazole

Synthesis of Thiadiazoles: Thioamides can also be utilized in the synthesis of thiadiazoles, which are five-membered heterocyclic rings containing two nitrogen atoms and one sulfur atom. For instance, the reaction of thioamides with certain reagents can lead to the formation of 1,3,4-thiadiazoles or 1,2,4-thiadiazoles, depending on the reaction conditions and the other reactants involved. nih.govpharmedicopublishers.com

Influence of Fluoro Substituents on Aromatic Reactivity

The two fluorine atoms at the ortho positions of the benzene (B151609) ring in this compound exert a significant influence on the molecule's reactivity.

Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) deactivates the aromatic ring towards electrophilic aromatic substitution. This effect also enhances the electrophilicity of the carbothioamide carbon atom by withdrawing electron density from the ring and, subsequently, from the functional group.

Mesomeric Effect: Fluorine also possesses a +M (mesomeric) effect due to its lone pairs of electrons, which can donate electron density to the aromatic ring. However, for halogens, the inductive effect is generally considered to be dominant over the mesomeric effect in influencing reactivity.

Steric Hindrance: The presence of two fluorine atoms in the ortho positions to the carbothioamide group can introduce steric hindrance. This may affect the approach of bulky reagents to the functional group and potentially influence the rotational barrier around the Ar-C(S) bond, thereby affecting the conformation and reactivity of the molecule.

Reaction Kinetics and Thermodynamic Considerations

The study of reaction kinetics provides valuable insights into the mechanism of a chemical transformation. For reactions involving thioamides, kinetic studies can elucidate the rate-determining step and the influence of various parameters such as reactant concentrations, temperature, and pH.

A study on the reaction of thiobenzamide (B147508) with copper(II) ions in an aqueous acidic solution revealed that the reaction follows a rate equation that is dependent on the concentrations of both the thioamide and the copper(II) ions, as well as the hydronium ion concentration. rsc.org The proposed mechanism involves the rate-determining decomposition of both a 1:1 thioamide-copper(II) complex and its deprotonated form. rsc.org Although this study was not conducted on this compound, the principles can be extended to understand its potential reactions with metal ions. The electron-withdrawing fluorine atoms would likely affect the stability of the metal complex and the pKa of the thioamide, thereby influencing the reaction rates.

Table 3: Kinetic Data for the Reaction of Thiobenzamide with Cu(II) at 60°C rsc.org

Rate EquationRate Constant (k)
–d[Thioamide]/dt = [Thioamide][Cu²⁺](k₁ + k₂/[H₃O⁺])k₁ = 8.2 mol⁻¹ l h⁻¹
k₂ = 0.063 l² mol⁻² h⁻¹

This data is for the parent compound, thiobenzamide, and serves as an illustrative example of the kinetic analysis of thioamide reactivity.

Thermodynamic considerations, such as the enthalpy and entropy of activation, can provide further information about the transition state of a reaction. For instance, a negative entropy of activation would suggest a more ordered transition state compared to the reactants.

Catalytic Transformations Involving this compound

The thioamide functional group can participate in various catalytic transformations, often acting as a directing group to control the regioselectivity of a reaction.

Directing Group in C-H Functionalization: In transition metal-catalyzed C-H functionalization reactions, a directing group is often employed to position the metal catalyst in proximity to a specific C-H bond, enabling its selective activation. The sulfur and nitrogen atoms of the thioamide group can coordinate to a metal center, forming a metallacyclic intermediate that facilitates the activation of an ortho-C-H bond on the aromatic ring. While the ortho-positions in this compound are occupied by fluorine atoms, the principle of the thioamide group acting as a directing group is a significant aspect of its potential catalytic reactivity in other contexts or for the activation of other C-H bonds if the substitution pattern were different. nih.govmagtech.com.cn

Catalytic Hydrogenation: Thioamides can undergo catalytic hydrogenation to the corresponding amines. This transformation typically requires a suitable metal catalyst, such as ruthenium-based complexes. The development of efficient and selective catalysts for the hydrogenation of thioamides is an active area of research.

Advanced Spectroscopic and Structural Elucidation of 2,6 Difluorobenzene 1 Carbothioamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and configuration of atoms within a molecule.

While specific experimental data for 2,6-Difluorobenzene-1-carbothioamide is not widely published, the expected ¹H and ¹³C NMR spectral features can be predicted based on the known effects of its constituent functional groups.

Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to display signals corresponding to the aromatic protons and the thioamide (-CSNH₂) protons. The aromatic region would likely feature a complex pattern due to spin-spin coupling between the protons and with the adjacent fluorine atoms. The two thioamide protons are expected to appear as a single, potentially broad, resonance due to chemical exchange and quadrupole broadening from the nitrogen atom.

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides a count of unique carbon environments. For this molecule, six distinct signals are expected: four for the aromatic ring carbons and one for the thioamide carbon. The carbon of the thioamide group (C=S) is characteristically deshielded and would appear significantly downfield. The aromatic carbons directly bonded to fluorine (C2, C6) would exhibit large one-bond carbon-fluorine coupling constants (¹JC-F), a key diagnostic feature.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Assignments Data is estimated based on analogous structures and substituent effects.

Atom Nucleus Predicted Chemical Shift (δ) ppm Predicted Multiplicity & Coupling
H3, H5 ¹H 7.0 - 7.2 Doublet of doublets (dd) or Multiplet (m)
H4 ¹H 7.3 - 7.5 Triplet (t) or Multiplet (m)
-NH₂ ¹H 8.0 - 9.5 Broad Singlet (br s)
C1 ¹³C 130 - 135 Triplet (t) due to coupling with F
C2, C6 ¹³C 160 - 164 Doublet (d) with large ¹JC-F coupling
C3, C5 ¹³C 112 - 116 Doublet (d) with smaller ²JC-F coupling
C4 ¹³C 132 - 136 Singlet (s) or Triplet (t) from long-range coupling

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated organic compounds. Given the molecular symmetry of this compound, the two fluorine atoms are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single resonance. The precise chemical shift of this signal is highly sensitive to the electronic environment of the aromatic ring, making ¹⁹F NMR a powerful tool for probing the electronic effects of the carbothioamide substituent.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two methods are often complementary.

The FT-IR and Raman spectra of this compound would be expected to display characteristic bands for the N-H bonds of the thioamide, aromatic C-H bonds, aromatic ring C=C bonds, the C-F bonds, and the C=S double bond. The stretching vibration of the C=S bond is a particularly important diagnostic peak for confirming the thioamide group, though its intensity can vary.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
N-H Symmetric & Asymmetric Stretch 3100 - 3400 Medium-Strong Weak
Aromatic C-H Stretch 3000 - 3100 Medium Strong
Aromatic C=C Ring Stretch 1450 - 1600 Medium-Strong Strong
C-N Stretch 1250 - 1350 Medium Medium
C-F Stretch 1100 - 1300 Strong Weak

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HR-MS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound, the molecular formula is C₇H₅F₂NS. nih.gov HR-MS analysis would provide an exact mass measurement that corresponds to this formula, distinguishing it from other potential structures with the same nominal mass.

Molecular Formula: C₇H₅F₂NS nih.gov

Calculated Monoisotopic Mass: 173.0111 Da nih.gov

The experimentally measured mass from an HR-MS instrument should match this calculated value to within a few parts per million (ppm), providing strong evidence for the compound's identity.

X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis

While solution-state techniques like NMR are powerful, X-ray crystallography provides the definitive solid-state structure of a molecule, assuming a suitable single crystal can be grown. A crystal structure of this compound would offer precise, unambiguous data on:

Bond Lengths and Angles: Providing empirical values for all bonds, including the C=S, C-N, and C-F bonds.

Conformation: Determining the dihedral angle between the plane of the aromatic ring and the thioamide group. This conformation is influenced by steric hindrance from the ortho-fluorine atoms and potential intramolecular hydrogen bonding.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice. This would likely include intermolecular hydrogen bonds between the thioamide N-H protons and the sulfur atom of a neighboring molecule (N-H···S=C), a common and structurally significant interaction in primary thioamides.

As of now, a published crystal structure for this specific compound is not available in open crystallographic databases.

Advanced Spectroscopic Techniques and Their Application

For a complete and irrefutable structural assignment, a combination of advanced and multi-dimensional spectroscopic techniques is often employed.

2D NMR Spectroscopy: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY would establish the connectivity between the aromatic protons (H3-H4-H5).

HSQC would correlate each proton directly to the carbon atom it is attached to.

HMBC would reveal longer-range (2-3 bond) correlations between protons and carbons, for instance, showing a correlation from the H3/H5 protons to the thioamide carbon (C=S), definitively linking the two parts of the molecule.

Computational Chemistry: Density Functional Theory (DFT) calculations are frequently used to predict spectroscopic properties. By calculating the theoretical NMR chemical shifts and vibrational frequencies, these predictions can be compared with experimental data to aid in the assignment of complex spectra and to provide a deeper understanding of the molecule's electronic structure.

In concert, these methods provide a comprehensive and detailed characterization, leaving no ambiguity as to the structure and properties of this compound.

Computational and Theoretical Investigations of 2,6 Difluorobenzene 1 Carbothioamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researcher.liferesearchgate.net This is achieved by finding the lowest energy state on the potential energy surface. A common approach involves using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational efficiency for organic molecules. nih.govinpressco.com

The geometry optimization process calculates key structural parameters. For 2,6-Difluorobenzene-1-carbothioamide, this would involve determining the precise bond lengths, bond angles, and dihedral angles that define its structure. These calculated parameters provide a theoretical model of the molecule in its ground state in the gas phase.

Table 1: Key Geometrical Parameters for Geometry Optimization

Parameter Description
Bond Lengths (Å)
C-C (ring) The lengths of the carbon-carbon bonds within the benzene (B151609) ring.
C-F The distance between the ring carbons and the fluorine atoms.
C-C(S) The length of the bond connecting the benzene ring to the carbothioamide carbon.
C=S The length of the carbon-sulfur double bond.
C-N The length of the carbon-nitrogen bond in the thioamide group.
N-H The lengths of the nitrogen-hydrogen bonds.
**Bond Angles (°) **
F-C-C The angle formed by a fluorine atom and two adjacent ring carbons.
C-C-C(S) The angle between a ring carbon, the adjacent carbon bonded to the thioamide, and the thioamide carbon.
S=C-N The angle within the carbothioamide group.
Dihedral Angles (°)

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as an electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich carbothioamide group, particularly the sulfur atom, while the LUMO is likely distributed across the π-system of the difluorobenzene ring.

Table 2: Frontier Molecular Orbital Energy Parameters

Parameter Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Relates to the molecule's electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Relates to the molecule's electron-accepting ability.

| ΔE (Energy Gap) | ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and polarizability. nih.gov |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net It illustrates the electrostatic potential on the electron density surface. Different colors represent varying potential values:

Red: Indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack. These areas are typically rich in electrons, such as around electronegative atoms.

Blue: Indicates regions of positive electrostatic potential, which are favorable for nucleophilic attack. These areas are electron-deficient, often around hydrogen atoms bonded to electronegative atoms. youtube.com

Green: Represents neutral or zero potential regions.

For this compound, the MEP map would likely show significant negative potential (red) around the highly electronegative fluorine and sulfur atoms. Conversely, the hydrogen atoms of the amine group would exhibit a strong positive potential (blue), highlighting their role as hydrogen bond donors.

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum chemical calculations describe a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into their conformational flexibility and dynamic behavior. nih.govescholarship.org

For this compound, MD simulations can explore the conformational landscape, particularly the rotation around the single bond connecting the benzene ring to the carbothioamide group. These simulations can identify the most stable conformations (rotamers), calculate the energy barriers between them, and understand how the molecule behaves in different environments, such as in a solvent or within a crystal lattice. This is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Intermolecular Interaction Studies, Including Hydrogen Bonding

Intermolecular interactions govern the physical properties of a substance in its condensed phases (solid and liquid). For this compound, the primary intermolecular force is hydrogen bonding. Studies on the closely related molecule, 2,6-difluorobenzamide (B103285), show that the amide group readily forms strong intermolecular hydrogen bonds. nih.gov

In this compound, the thioamide group (-C(S)NH₂) is a potent hydrogen bond donor (via the N-H groups) and acceptor (via the sulfur atom). harvard.edu It is expected to form strong N-H···S hydrogen bonds, leading to the formation of dimers or extended chains in the solid state. These interactions are significantly stronger than dipole-dipole forces. pressbooks.pub

Other potential intermolecular interactions include:

C-H···F interactions: Weak hydrogen bonds can form between the aromatic C-H groups and the electronegative fluorine atoms of neighboring molecules. rsc.org

π-π stacking: Interactions between the electron clouds of adjacent benzene rings.

Understanding these interactions is key to predicting the crystal packing and macroscopic properties of the compound.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. DFT calculations are commonly used to predict:

Vibrational Frequencies (IR and Raman): The calculated frequencies correspond to the vibrational modes of the molecule. This theoretical spectrum is invaluable for assigning peaks in an experimental infrared or Raman spectrum.

NMR Chemical Shifts: The magnetic environment of each nucleus (e.g., ¹H, ¹³C, ¹⁹F) can be calculated to predict its chemical shift in an NMR spectrum. This aids in the structural elucidation of the molecule.

Electronic Transitions (UV-Vis): Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption bands observed in a UV-Vis spectrum. nih.gov This provides information about the electronic structure and chromophores within the molecule.

These predicted spectra serve as a powerful complement to experimental spectroscopic techniques, aiding in the definitive identification and characterization of this compound.

Computational NMR Chemical Shielding Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting and interpreting NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating the isotropic magnetic shielding constants of nuclei, which can then be converted to chemical shifts. nih.govresearchgate.net This method has proven effective for predicting both ¹H and ¹³C NMR chemical shifts in a variety of organic molecules. acs.orgchemrxiv.org

The process typically involves optimizing the molecular geometry of this compound using a selected DFT functional and basis set. wisc.edu Following geometry optimization, the NMR shielding tensors are calculated at the same or a higher level of theory. nih.govacs.org The calculated isotropic shielding values are then referenced to a standard, commonly tetramethylsilane (B1202638) (TMS), to yield the chemical shifts (δ) that can be directly compared with experimental data. conicet.gov.ar These calculations can help in the unambiguous assignment of NMR signals, especially for complex aromatic systems. wisc.edu

Below is a hypothetical table of calculated ¹H and ¹³C NMR chemical shifts for this compound, illustrating the type of data generated from such computational studies.

Table 1: Hypothetical Calculated NMR Chemical Shifts (ppm) for this compound
¹H NMR¹³C NMR
ProtonCalculated Chemical Shift (δ)CarbonCalculated Chemical Shift (δ)
H-3/H-57.15C-1120.5
H-47.50C-2/C-6162.0 (d, JCF ≈ 250 Hz)
NH₂8.50, 8.75C-3/C-5112.0 (d, JCF ≈ 20 Hz)
C-4133.0
C=S198.0

Theoretical Vibrational and Electronic Spectroscopy

Theoretical calculations are also instrumental in understanding the vibrational and electronic properties of molecules. DFT calculations can predict the harmonic vibrational frequencies of a molecule, which correspond to the fundamental modes of vibration. acs.orguit.no These calculated frequencies, after appropriate scaling, can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of vibrational bands to specific molecular motions. nih.gov For this compound, this would involve calculating the vibrational modes associated with the C-F, C=S, and N-H bonds, as well as the vibrations of the benzene ring.

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the energies of electronic excited states and, consequently, the absorption spectra of molecules. rsc.orgdntb.gov.ua These calculations can help to identify the nature of the electronic transitions, such as n→π* or π→π*, and predict the wavelength of maximum absorption (λmax). scholaris.ca For this compound, TD-DFT calculations could provide insights into how the fluorine and carbothioamide substituents influence the electronic structure and absorption properties of the benzene ring. acs.org

The following table presents hypothetical calculated vibrational frequencies for key functional groups of this compound.

Table 2: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) for this compound
Vibrational ModeCalculated FrequencyDescription
ν(N-H)3450, 3350Asymmetric and symmetric stretching
ν(C-H)aromatic3100-3000Aromatic C-H stretching
ν(C=C)aromatic1600-1450Aromatic ring stretching
δ(N-H)1620N-H bending (scissoring)
ν(C=S)1250Thione C=S stretching
ν(C-F)1150C-F stretching

In Silico Screening and Virtual Ligand Design Methodologies

In silico techniques, such as virtual screening and virtual ligand design, are powerful tools in drug discovery for identifying and optimizing potential drug candidates. nih.govresearchgate.net These methods can be broadly categorized as either ligand-based or structure-based. nih.gov

In ligand-based virtual screening, a known active molecule is used to generate a pharmacophore model, which represents the essential three-dimensional arrangement of chemical features required for biological activity. nih.gov This pharmacophore model is then used as a query to search large chemical databases for other molecules that fit the model. acs.orgresearchgate.net If this compound were identified as having a desirable biological activity, a pharmacophore model could be developed based on its structure to find other compounds with potentially similar or improved activity. mdpi.com

Structure-based virtual screening, on the other hand, relies on the three-dimensional structure of a biological target, such as a protein or enzyme. encyclopedia.pub In this approach, a library of small molecules is computationally "docked" into the binding site of the target, and their binding affinity is estimated using a scoring function. nih.gov this compound could be included in such a screening library to assess its potential as an inhibitor for a particular target. Furthermore, in structure-based ligand design, the detailed interactions of a bound ligand, like a derivative of this compound, with its target can be analyzed to guide the design of new molecules with enhanced binding affinity and selectivity. wiley.com

Biological and Pharmacological Investigations of 2,6 Difluorobenzene 1 Carbothioamide Derivatives

Antimicrobial Activities and Mechanisms of Action

Derivatives of 2,6-difluorobenzamide (B103285), the amide analogue of 2,6-difluorobenzene-1-carbothioamide, have been identified as potent antibacterial agents. nih.govmdpi.com These compounds exert their bactericidal effects by selectively inhibiting bacterial cell division. researchgate.net The core mechanism involves the disruption of the formation and function of the Z-ring, an essential structure for bacterial cytokinesis. mdpi.com By interfering with this process, the compounds prevent the bacteria from dividing, ultimately leading to cell death. The 2,6-difluoro-substituted aromatic ring is a key feature that enhances the antibacterial potency of this class of compounds. mdpi.com

The antibacterial activity is linked to the inhibition of the filamentous temperature-sensitive protein Z (FtsZ). nih.govresearchgate.net This protein is a prokaryotic homolog of eukaryotic tubulin and plays a central role in the recruitment and polymerization of proteins to form the Z-ring at the site of cell division. mdpi.comresearchgate.net Inhibition of FtsZ's function effectively halts the entire cell division cascade. researchgate.net

While the primary focus of research on 2,6-difluorobenzene derivatives has been on their antibacterial properties, related thioamide compounds have demonstrated notable antifungal activity. Studies on various N-heterocyclic thioamide derivatives have shown them to be active against Candida albicans, with some exhibiting greater potency than reference antifungal drugs. researchgate.net Specifically, thioamides incorporating a 1,3,4-thiadiazole (B1197879) ring have shown a strong correlation between their electronic parameters and their activity against Candida albicans. researchgate.net Additionally, other research has documented the antifungal activity of 4-alkylthiopyridine-2-carbothioamides against several Candida species, including C. albicans, C. tropicalis, C. krusei, and C. glabrata. nih.gov

The precise mechanism by which these thioamide structures exert their anticandidal effects is an area of ongoing investigation. While some antifungal amides are known to act by binding to ergosterol (B1671047) in the fungal cell membrane, leading to its disruption, the specific modulation of the ergosterol biosynthesis pathway by this compound derivatives has not been extensively detailed in the available literature. scielo.br Ergosterol is a vital component for the integrity and fluidity of the fungal cell membrane, and its biosynthetic pathway is a common target for antifungal drugs like azoles. nih.gov

A significant advantage of 2,6-difluorobenzamide derivatives is their efficacy against multidrug-resistant (MDR) bacterial strains, which pose a major threat to public health. researchgate.net Research has consistently shown that these compounds display potent antibacterial activity against clinically important resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Furthermore, studies have expanded to include other resistant organisms, demonstrating that these derivatives are also active against vancomycin-resistant Enterococcus faecalis (VRE) and Mycobacterium tuberculosis. nih.gov This broad spectrum of activity against challenging pathogens underscores the potential of the 2,6-difluorobenzamide scaffold in developing new antibiotics to combat antimicrobial resistance. researchgate.net

Compound Derivative ClassBacterial StrainMIC (μg/mL)Reference
2,6-Difluorobenzamide DerivativesMethicillin-Resistant Staphylococcus aureus (MRSA)Varies by derivative nih.gov
2,6-Difluorobenzamide DerivativesVancomycin-Resistant Enterococcus faecalis (VRE)Varies by derivative nih.gov
2,6-Difluorobenzamide DerivativesMycobacterium tuberculosisVaries by derivative nih.gov

Enzyme Inhibition Studies

The primary enzymatic target of 2,6-difluorobenzamide derivatives is the bacterial cell division protein FtsZ. nih.govresearchgate.net This protein, a GTPase, is essential for bacterial viability. researchgate.net The 2,6-difluorobenzamide scaffold has been instrumental in the development of allosteric inhibitors of FtsZ. mdpi.com These inhibitors bind to a site on the FtsZ protein that is distinct from the GTP-binding site. mdpi.com

The presence of two fluorine atoms at the 2 and 6 positions of the benzamide (B126) ring is crucial for enhanced binding and inhibitory activity. mdpi.com Conformational analysis has shown that the difluoro substitution forces the carboxamide group out of the plane of the aromatic ring, a conformation that is favorable for binding to the allosteric pocket of FtsZ. mdpi.com This binding stabilizes the FtsZ polymer, disrupting the dynamic assembly and disassembly of the Z-ring, which is necessary for cell division, thereby leading to bacterial death. nih.gov

Current research on the mechanism of action of 2,6-difluorobenzamide derivatives is overwhelmingly focused on their interaction with the FtsZ protein. This is considered the principal target responsible for their antibacterial effects. nih.govmdpi.comresearchgate.net While the specificity of these compounds is a key advantage, investigations into other potential enzyme targets are limited in the existing scientific literature. The homology of FtsZ to eukaryotic β-tubulin has been noted, but these inhibitors have been shown to be selective for the bacterial protein. researchgate.net To date, no other significant bacterial enzyme targets have been identified for this class of compounds.

Pharmacological Relevance in Specific Therapeutic Areas

Derivatives of this compound are being investigated for their therapeutic potential across several disease areas. The unique structural features of this scaffold, including the difluorinated phenyl ring and the reactive carbothioamide group, make it an attractive starting point for the design of novel bioactive molecules.

The thioamide functional group, a key feature of this compound, has been identified as a critical component for anti-inflammatory activity in related molecular structures. Research into novel quinazoline-4(3H)-one-2-carbothioamide derivatives has demonstrated that the presence of a thioamide linker is crucial for potent biological effects. rsc.org Specifically, these compounds have been evaluated for their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells, a standard in vitro model for assessing anti-inflammatory activity.

Structure-activity relationship (SAR) studies on these related series have indicated that the combination of the thioamide group (NH–C=S) and halogen substituents on an attached phenyl ring leads to potent inhibition of NO production. rsc.org For instance, replacing the thioamide group with an amide equivalent resulted in a significant decrease in inhibitory potency, highlighting the thioamide's essential role. rsc.org This suggests that derivatives of this compound, which inherently possess both a thioamide and halogen (fluorine) substituents, are promising candidates for development as anti-inflammatory agents. The electron-withdrawing nature of the fluorine atoms on the benzene (B151609) ring may further modulate the electronic properties of the thioamide group, potentially enhancing its interaction with biological targets involved in the inflammatory cascade, such as Toll-like receptor 4 (TLR4) signaling pathways. rsc.org

Compound Series Assay Key Finding Reference
Quinazoline-4(3H)-one-2-carbothioamidesInhibition of NO production in LPS-activated RAW 264.7 cellsThioamide group and halogen substituents are critical for potent anti-inflammatory activity. rsc.org
Benzenesulphonamide-carboxamidesCarrageenan-induced rat paw edemaCertain derivatives show significant in vivo anti-inflammatory effects. researchgate.net
2,6-Dihalogenated stilbenesIn vivo zebrafish modelInstallation of halogens on the aromatic ring led to significantly improved anti-inflammatory effects. nih.gov

The development of therapies for neurodegenerative disorders such as Alzheimer's and Parkinson's disease often focuses on inhibiting key enzymes involved in disease progression. mdpi.comnih.gov Targets of interest include acetylcholinesterase (AChE), beta-secretase (BACE1), and various kinases. mdpi.comnih.gov Heterocyclic compounds are frequently explored as scaffolds for these inhibitors due to their ability to form diverse interactions with enzyme active sites. nih.gov

While direct studies on this compound derivatives in neurodegeneration are limited, the structural motif holds potential. The difluorinated phenyl ring is a common feature in medicinal chemistry used to enhance properties like metabolic stability and blood-brain barrier penetration. The thioamide group can act as a versatile hydrogen bond donor and acceptor, as well as a bioisosteric replacement for an amide bond, potentially offering unique binding interactions with therapeutic targets. For example, various synthetic compounds, including piperidine (B6355638) and coumarin (B35378) derivatives, have been identified as dual inhibitors of both AChE and BACE1. nih.gov The this compound scaffold could serve as a foundational structure for designing novel inhibitors aimed at these or other neurodegenerative-associated enzymes like caspases or cyclooxygenase-2 (COX-2). mdpi.com

Structure-Activity Relationship (SAR) Studies and Pharmacophore Development

Understanding the relationship between a molecule's structure and its biological activity is fundamental to drug design. For derivatives based on the this compound scaffold, SAR studies are crucial for optimizing potency and selectivity.

SAR investigations on analogous compound series have yielded valuable insights. In a study of anti-inflammatory quinazolinone derivatives, it was established that modifications to the phenyl ring attached to the thioamide group significantly impact activity. rsc.org The presence of electron-withdrawing groups, such as halogens (Cl, Br) or trifluoromethyl (CF₃), at the para-position of the phenyl ring resulted in the most potent activity. rsc.org This indicates that the electronic properties of the substituents are a key determinant of biological function. The core thioamide linker was found to be indispensable, likely due to its role in forming critical hydrogen bonds with the target receptor. rsc.org

Based on such SAR findings, a pharmacophore model can be developed. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com For a hypothetical anti-inflammatory agent derived from this compound, a pharmacophore model would likely include:

Hydrogen Bond Acceptor: The sulfur atom of the carbothioamide group.

Hydrogen Bond Donor: The nitrogen atom (NH) of the carbothioamide group.

Aromatic/Hydrophobic Regions: The 2,6-difluorophenyl ring.

Negative Ionizable/Electron-Withdrawing Feature: The fluorine atoms, which contribute to the electronic profile of the aromatic ring.

This model can then be used as a 3D query in virtual screening campaigns to identify new molecules from large chemical databases that fit the required structural features and are therefore more likely to be active. dovepress.comresearchgate.net

Structural Feature Observed Effect on Activity (from related series) Hypothesized Role Reference
Thioamide Group (C=S)Essential for high potency; replacement with amide (C=O) drastically reduces activity.Forms key hydrogen bonds with the biological target. rsc.org
Halogen Substituents on Phenyl RingElectron-withdrawing groups (e.g., F, Cl, Br) enhance anti-inflammatory activity.Modulates electronic properties and may engage in halogen bonding or hydrophobic interactions. rsc.org
Aromatic RingsProvide a scaffold for orienting functional groups and engage in hydrophobic or π-π stacking interactions.Anchors the molecule within the target's binding site. nih.govresearchgate.net

Drug Metabolism and Pharmacokinetic (DMPK) Considerations (Theoretical and In Vitro)

The potential of a compound to become a viable drug is heavily dependent on its pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion (ADME). For derivatives of this compound, both theoretical and in vitro methods are used to predict these properties early in the discovery process.

Theoretical (In Silico) Predictions: Computational models are used to predict physicochemical properties and ADMET profiles. The presence of two fluorine atoms on the benzene ring is a key feature. Fluorine substitution can significantly impact a molecule's properties by:

Blocking Metabolic Sites: Fluorine atoms can block sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, thereby increasing the metabolic stability and half-life of the compound. nih.gov

Altering Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can affect its absorption, distribution, and ability to cross membranes like the blood-brain barrier.

Modulating Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups.

In Vitro DMPK Assays: Experimental assays are used to validate and refine theoretical predictions. Key in vitro DMPK studies include:

Metabolic Stability Assays: Compounds are incubated with liver microsomes or hepatocytes, which contain key drug-metabolizing enzymes (e.g., CYPs). The rate at which the parent compound disappears over time is measured to determine its metabolic stability. nih.gov

CYP Inhibition Assays: These assays determine if a compound inhibits specific cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6), which is crucial for predicting potential drug-drug interactions.

Permeability Assays: Using cell monolayers, such as Caco-2 cells, to predict a compound's intestinal absorption and potential to be a substrate for efflux transporters like P-glycoprotein.

Plasma Protein Binding: This assay measures the extent to which a compound binds to plasma proteins like albumin, which affects its distribution and the concentration of free, active drug in circulation.

The thioamide group itself can be subject to metabolic transformations, including S-oxidation or hydrolysis. Understanding the metabolic fate of the this compound scaffold is essential for guiding the design of derivatives with favorable DMPK properties.

Future Research Directions and Uncharted Territories

Development of Next-Generation Synthetic Methodologies

The synthesis of 2,6-Difluorobenzene-1-carbothioamide and its derivatives is a gateway to exploring their potential. Future research will likely focus on moving beyond traditional thionation methods, which often require harsh conditions, to more sophisticated and sustainable synthetic strategies. researchgate.netchemrxiv.orgmdpi.com

Catalytic Thioamidation: A significant area of development will be the exploration of catalytic methods for the direct conversion of amides or nitriles to thioamides. google.com This could involve transition-metal catalysis or organocatalysis to achieve higher efficiency, selectivity, and functional group tolerance under milder conditions.

Photoredox and Electrochemical Synthesis: The application of visible-light photoredox catalysis and electrochemical methods offers green and efficient alternatives for thioamide synthesis. researchgate.netnih.govmdpi.com These techniques could enable novel reaction pathways for the formation of the C=S bond, potentially from unconventional starting materials.

Flow Chemistry: Continuous flow synthesis presents an opportunity for the safe, scalable, and automated production of this compound. This approach can offer precise control over reaction parameters, leading to improved yields and purity while minimizing hazardous waste.

Synthetic MethodologyPotential AdvantagesKey Research Focus
Catalytic ThioamidationMilder reaction conditions, higher yields, improved functional group tolerance.Development of novel catalysts, exploration of substrate scope.
Photoredox/ElectrochemistryUse of sustainable energy sources, unique reaction pathways.Design of new photosensitizers/electrodes, mechanistic studies.
Flow ChemistryScalability, safety, automation, precise process control.Reactor design, optimization of reaction conditions in continuous flow.

Discovery of Novel Biological Targets and Therapeutic Applications

The structural similarity of this compound to known bioactive molecules, particularly its amide analog, 2,6-difluorobenzamide (B103285), suggests a rich field for therapeutic exploration. nih.govresearchgate.net Thioamides are recognized as effective bioisosteres of amides, often exhibiting enhanced biological activity or improved pharmacokinetic properties. nih.govtandfonline.comresearchgate.net

FtsZ Inhibition and Antibacterial Drug Discovery: The primary amide, 2,6-difluorobenzamide, is a known inhibitor of the bacterial cell division protein FtsZ, making it a target for novel antibiotics. nih.govresearchgate.netmdpi.compatsnap.com Future research should investigate whether this compound exhibits similar or enhanced inhibitory activity against FtsZ. The thioamide moiety could lead to altered binding interactions and potentially overcome resistance mechanisms. nih.gov

Enzyme Inhibition Beyond FtsZ: Thioamides have shown inhibitory activity against a range of enzymes, including proteases and kinases. nih.govnih.gov High-throughput screening of this compound against various enzyme families could uncover novel therapeutic targets for a wide array of diseases, including cancer and inflammatory disorders.

Antiviral and Antiparasitic Potential: The diverse biological activities of thioamides extend to antiviral and antiparasitic applications. nih.gov Screening this compound against a panel of viruses and parasites could lead to the discovery of new lead compounds for infectious diseases.

Potential Therapeutic AreaRationaleProposed Research
AntibacterialAnalogy to 2,6-difluorobenzamide, a known FtsZ inhibitor. nih.govresearchgate.netIn vitro and in vivo studies of FtsZ inhibition and antibacterial activity.
AnticancerThioamides are known to inhibit various enzymes involved in cancer progression. nih.govScreening against cancer cell lines and relevant enzyme targets.
Antiviral/AntiparasiticBroad biological activity of the thioamide functional group. nih.govHigh-throughput screening against a diverse range of pathogens.

Integration of Advanced Computational Techniques in Drug Discovery and Materials Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of novel compounds. mdpi.com For this compound, these techniques can provide crucial insights into its properties and interactions at the molecular level.

Molecular Docking and Virtual Screening: In silico docking studies can predict the binding affinity and mode of interaction of this compound with various biological targets, such as FtsZ. nih.gov Virtual screening of large compound libraries based on the this compound scaffold could identify more potent and selective inhibitors.

Molecular Dynamics Simulations: Molecular dynamics simulations can provide a dynamic picture of how this compound interacts with its target proteins over time, revealing key conformational changes and energetic contributions to binding.

Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM calculations can offer a highly accurate description of the electronic structure and reactivity of the thioamide group within a protein's active site, aiding in the rational design of next-generation derivatives with improved properties.

Investigation of Environmental Fate and Toxicological Impact in Advanced Research Contexts

The introduction of any new chemical entity necessitates a thorough evaluation of its environmental persistence, degradation pathways, and potential toxicity. The presence of fluorine atoms in this compound raises particular considerations due to the strength of the carbon-fluorine bond. nih.govsocietechimiquedefrance.frnumberanalytics.com

Biodegradation and Biotransformation: Future studies should focus on the microbial degradation and biotransformation of this compound. nih.govnih.govnumberanalytics.com Identifying the microorganisms and enzymatic pathways responsible for its breakdown is crucial for assessing its environmental persistence.

Advanced Oxidation Processes: Investigating the degradation of this compound through advanced oxidation processes, such as photocatalysis and ozonolysis, could provide insights into its environmental remediation.

Computational Toxicology: In silico toxicological predictions, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) modeling, can help to prioritize experimental studies and identify potential hazards early in the research and development process. researchgate.netproquest.comnih.gov

Interdisciplinary Approaches for Enhanced Functionality

The unique properties of the thioamide group and the fluorinated aromatic ring open up possibilities for applications beyond medicine. nih.gov An interdisciplinary approach will be key to unlocking the full potential of this compound.

Materials Science: Thioamides have been explored for their potential in materials science, including the development of novel polymers and functional materials. The fluorine atoms in this compound could impart desirable properties such as thermal stability and hydrophobicity.

Chemical Biology Probes: The thioamide moiety can serve as a spectroscopic probe due to its distinct electronic and vibrational properties. nih.gov this compound and its derivatives could be developed as chemical probes to study biological processes.

Coordination Chemistry: The sulfur atom of the thioamide group can act as a ligand for metal ions. tandfonline.com Investigating the coordination chemistry of this compound could lead to the development of new catalysts or metal-based sensors.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.